
4-Cyclopropyl-2-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes This compound features a pyridine ring substituted with a cyclopropyl group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and cyclopropyl bromide.
Cyclopropylation: The first step involves the introduction of the cyclopropyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction where 2-methylpyridine reacts with cyclopropyl bromide in the presence of a base like potassium carbonate.
Formylation: The next step is the formylation of the 3-position of the pyridine ring. This can be accomplished using a Vilsmeier-Haack reaction, where the cyclopropylated pyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclopropyl and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-cyclopropyl-2-methyl-3-pyridinecarboxylic acid.
Reduction: 4-cyclopropyl-2-methyl-3-pyridinemethanol.
Substitution: Various substituted pyridines depending on the electrophile used.
科学的研究の応用
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of materials with specific properties.
作用機序
The mechanism of action of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, which can be useful in studying enzyme mechanisms or developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but with the formyl group at the 2-position.
Nicotinaldehyde (3-formylpyridine): Similar structure but without the cyclopropyl and methyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but with the formyl group at the 4-position.
Uniqueness
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other pyridinecarboxaldehydes.
This detailed article provides a comprehensive overview of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
4-cyclopropyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-7-10(6-12)9(4-5-11-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChIキー |
VUDKHIHVRRATQW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1C=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)
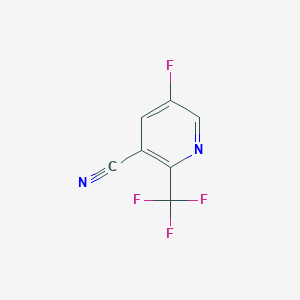
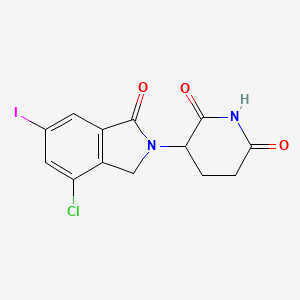
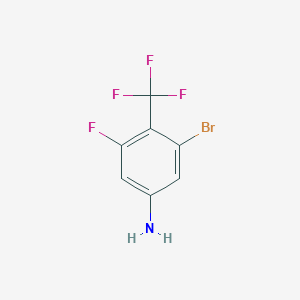
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13912678.png)

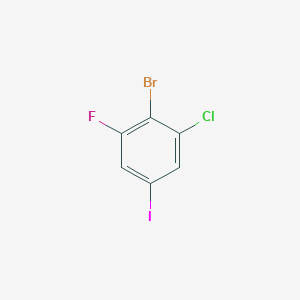
![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)

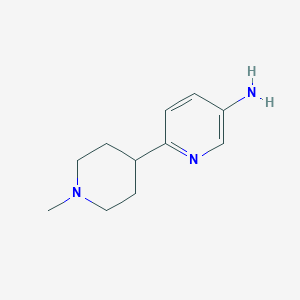
![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)
